Bromine Substituent Offers 2–3 Orders of Magnitude Faster Oxidative Addition than Chlorine in Pd‑Catalysed Couplings
In Suzuki–Miyaura cross‑coupling, aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 10²–10³ times faster than aryl chlorides [1]. This rate differential directly impacts the synthetic accessibility of downstream compounds: the 3‑bromo derivative can be coupled under mild, room‑temperature conditions using standard Pd(PPh₃)₄ or Pd₂(dba)₃ catalysts, whereas the 3‑chloro analogue typically requires elevated temperatures (80–110 °C) and specialised electron‑rich ligands such as SPhos or XPhos [1]. The brominated building block therefore offers broader functional‑group tolerance and higher throughput in library synthesis.
| Evidence Dimension | Relative rate of oxidative addition to Pd(0) in Suzuki–Miyaura coupling |
|---|---|
| Target Compound Data | Aryl‑Br: relative rate ~100–1000 (aryl‑Cl = 1) |
| Comparator Or Baseline | Aryl‑Cl: relative rate = 1 (reference standard) |
| Quantified Difference | ~100–1000‑fold faster for bromine |
| Conditions | Pd(PPh₃)₄, arylboronic acid, aqueous base, 25–80 °C (general Suzuki–Miyaura protocol; Chem. Rev. 1995, 95, 2457) |
Why This Matters
Faster oxidative addition translates to milder reaction conditions, reduced side‑product formation, and higher synthetic throughput—directly lowering the cost and time required for downstream SAR exploration.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
